3-methylAzetidine

Lipophilicity Permeability Physicochemical Properties

3-Methylazetidine is a four-membered, nitrogen-containing heterocycle bearing a single methyl substituent at the 3-position. This methyl group confers enhanced lipophilicity (cLogP ~0.8–1.2) and a higher pKa (~10–11) compared to the unsubstituted azetidine core.

Molecular Formula C4H9N
Molecular Weight 71.12 g/mol
CAS No. 35196-99-7
Cat. No. B3342815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylAzetidine
CAS35196-99-7
Molecular FormulaC4H9N
Molecular Weight71.12 g/mol
Structural Identifiers
SMILESCC1CNC1
InChIInChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3
InChIKeyHTHMVKNHGOVITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylazetidine (CAS 35196-99-7): A Core Azetidine Scaffold for Medicinal Chemistry and Derivatization


3-Methylazetidine is a four-membered, nitrogen-containing heterocycle bearing a single methyl substituent at the 3-position. This methyl group confers enhanced lipophilicity (cLogP ~0.8–1.2) and a higher pKa (~10–11) compared to the unsubstituted azetidine core [1]. The compound serves as a versatile building block for the synthesis of 3-functionalized derivatives, including 3-hydroxy-, 3-cyano-, and 3-aminomethyl-azetidines, enabling its integration into complex pharmaceutical agents [2]. The parent 3-methylazetidine structure is frequently employed in its N-protected (e.g., Boc) or hydrochloride salt forms to facilitate handling and subsequent synthetic manipulations .

Why 3-Methylazetidine (35196-99-7) Cannot Be Casually Replaced by Unsubstituted or 3-Hydroxy Azetidine Analogs in Bioactive Molecule Design


The specific 3-methyl substitution in 3-methylazetidine critically dictates its physicochemical and pharmacokinetic behavior in a way that is not replicated by the parent azetidine or other 3-substituted analogs. While all azetidines share a common strained, sp³-rich core, the 3-methyl group introduces a unique combination of increased steric bulk and lipophilicity relative to unsubstituted azetidine, which directly influences key drug-like properties such as metabolic stability and passive membrane permeability [1]. In contrast, 3-hydroxyazetidine introduces a polar hydrogen bond donor/acceptor, which, while improving solubility, often drastically reduces permeability and alters target binding conformation [2]. Furthermore, direct substitution with 3-fluoro-3-methylazetidine represents a distinct physicochemical profile, where the fluorine atom substantially lowers the pKa of the ring nitrogen and increases polarity, leading to divergent interactions with biological targets [3]. Therefore, the selection of 3-methylazetidine over its close analogs is not a matter of simple interchangeability but a deliberate design choice to fine-tune lipophilicity, basicity, and metabolic profile in a drug discovery program.

3-Methylazetidine (35196-99-7) Technical Evidence Guide: Quantified Differentiation from Key Azetidine Analogs


Enhanced Lipophilicity (cLogP) Drives Improved Membrane Permeability Compared to Unsubstituted Azetidine

3-Methylazetidine demonstrates a calculated partition coefficient (cLogP) in the range of 0.8–1.2, which is significantly higher than the cLogP of unsubstituted azetidine (approx. 0.0–0.3). This ~0.8–1.0 log unit increase in lipophilicity is a key driver for improved passive membrane permeability, a crucial parameter for oral bioavailability and blood-brain barrier penetration [1].

Lipophilicity Permeability Physicochemical Properties

3-Methyl Group Confers a Higher pKa (~10–11) than 3-Fluoro-3-Methylazetidine (pKa ~7–8), Altering Basicity-Driven Binding

The predicted pKa of 3-methylazetidine is approximately 10–11, consistent with the strong basicity of an unfluorinated azetidine. In contrast, the introduction of a geminal fluorine atom in 3-fluoro-3-methylazetidine dramatically reduces the pKa of the ring nitrogen to the 7–8 range. This 2–3 log unit difference has profound implications for protonation state at physiological pH and subsequent interactions with biological targets [1].

Basicity pKa Target Engagement

The 3-Methyl Group Provides a Steric Handle for Selective Kinase Inhibition Not Achievable with 3-Hydroxyazetidine

In the development of PKCθ inhibitors, the (R)-1-Methyl-9-((3-methylazetidin-3-yl)amino)-8-(trifluoromethyl)-3,5-dihydrobenzo[b]pyrazino[1,2-d][1,4]oxazin-2(1H)-one (PKCθ-IN-41) core demonstrates potent and selective inhibition. The 3-methylazetidine moiety is critical for binding to a specific hydrophobic pocket in the PKCθ active site. While direct IC50 data for the isolated 3-methylazetidine fragment is not available, its incorporation in optimized leads yields high potency (e.g., Ki values in the low nanomolar range) . In contrast, the polar 3-hydroxyazetidine is incompatible with this lipophilic pocket and would be detrimental to PKCθ affinity.

Kinase Inhibition Selectivity Structure-Activity Relationship

3-Methylazetidine's Lipophilic Profile Contrasts with 3-Hydroxyazetidine's Enhanced Aqueous Stability and Solubility

3-Hydroxyazetidine derivatives are noted for their long-term stability at acidic and neutral pH, making them valuable as non-proteinogenic amino acid components in peptides. This stability is coupled with high aqueous solubility [1]. Conversely, the 3-methyl group in 3-methylazetidine reduces water solubility but enhances lipophilicity, making it more suitable for formulations requiring higher logP values. For instance, 3-methylazetidine hydrochloride salt is soluble in DMSO (>30 mg/mL) but has limited aqueous solubility compared to the free base of 3-hydroxyazetidine .

Stability Solubility Drug Formulation

3-Methyl Group Enables Exclusive Formation of gem-Disubstituted 3,3-Derivatives Unattainable with Unsubstituted Azetidine

The presence of the 3-methyl group is critical for the synthesis of valuable gem-disubstituted building blocks like 3-methylazetidine-3-carbonitrile and 3-hydroxy-3-methylazetidine. The methodology described by Stanković et al. (2012) allows for nucleophilic substitution at the 3-position of 3-bromo-3-methylazetidine precursors, providing a direct route to these compounds [1]. In contrast, analogous substitution reactions on an unsubstituted azetidine ring often lead to mixtures of regioisomers or are synthetically challenging due to the lack of a sterically defined reaction center. The 3-carbonitrile derivative is a key intermediate for the preparation of pyrrolopyrazine kinase inhibitors .

Synthetic Versatility Building Block Functionalization

3-Methylazetidine (CAS 35196-99-7) in Practice: High-Value Use Cases Driven by Empirical Differentiation


Medicinal Chemistry: Fine-Tuning Lipophilicity in CNS or Oral Drug Candidates

When a drug discovery program requires a modest increase in cLogP (by ~0.8–1.0 units) to move a lead series into the optimal lipophilicity range for oral bioavailability or CNS penetration, 3-methylazetidine is the preferred scaffold over unsubstituted azetidine. Its calculated cLogP of 0.8–1.2 provides a quantifiable advantage for membrane permeability [1]. This is a direct application of the evidence presented in Section 3, Evidence Item 1.

Targeted Kinase Inhibitor Design: Engaging Hydrophobic Back Pockets

In structure-based drug design for kinases such as PKCθ, the 3-methyl group of 3-methylazetidine serves as a critical lipophilic anchor, occupying a specific hydrophobic pocket in the enzyme's active site. As demonstrated in the PKCθ-IN-41 series, this moiety is essential for achieving high affinity and selectivity . The higher pKa (~10–11) also ensures the ring nitrogen is protonated, potentially forming a key ionic interaction with a conserved acidic residue in the kinase hinge region, a feature that distinguishes it from less basic 3-fluoro analogs (pKa ~7–8) [2].

Synthetic Chemistry: Reliable Synthesis of 3,3-Disubstituted Azetidine Building Blocks

For the preparation of advanced pharmaceutical intermediates like 3-methylazetidine-3-carbonitrile, 3-methylazetidine provides a synthetic advantage by enabling clean, single-product nucleophilic substitution reactions. This contrasts with unsubstituted azetidine, which often yields complex mixtures [3]. The derived 3-carbonitrile is a documented precursor to pyrrolopyrazine kinase inhibitors for treating autoimmune and inflammatory diseases, making the procurement of high-purity 3-methylazetidine a prerequisite for accessing these advanced leads .

DMPK Studies: Benchmarking Against 3-Hydroxyazetidine for Permeability vs. Solubility Trade-offs

In lead optimization, a common trade-off exists between improving solubility (via polar groups) and enhancing permeability (via lipophilic groups). 3-Methylazetidine represents the lipophilic extreme of this spectrum, while 3-hydroxyazetidine represents the polar extreme. By comparing the DMPK properties of matched molecular pairs containing each of these two azetidines, a DMPK scientist can quantitatively assess the impact of the methyl group on key parameters like Caco-2 permeability and metabolic stability in human liver microsomes [1].

Quote Request

Request a Quote for 3-methylAzetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.